8-methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
8-methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
the general approach involves large-scale multicomponent reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
8-methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
8-methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat insomnia and has a similar imidazo[1,2-a]pyridine structure.
Alpidem: Another imidazo[1,2-a]pyridine derivative used for its anxiolytic properties.
Uniqueness
8-methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H15N3S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
8-methyl-N-phenyl-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H15N3S/c1-13-6-5-10-21-17(13)20-16(14-9-11-22-12-14)18(21)19-15-7-3-2-4-8-15/h2-12,19H,1H3 |
InChI Key |
ODICHZRYLINEMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC3=CC=CC=C3)C4=CSC=C4 |
Origin of Product |
United States |
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